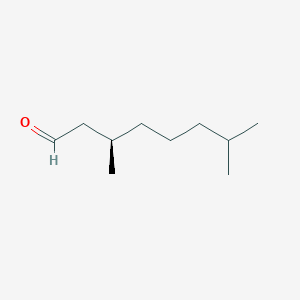

(3r)-3,7-dimethyloctanal

説明

Contextual Significance in Organic Chemistry and Natural Products Research

(3R)-3,7-Dimethyloctanal holds a significant position in both organic chemistry and the study of natural products. As a naturally occurring monoterpene, it is a prominent constituent of essential oils from various plants, where it often exists as the dominant enantiomer. scielo.brresearchgate.net This natural abundance makes it a readily available chiral building block for synthetic organic chemists.

In the realm of natural products research, the compound is of interest for its contribution to the characteristic aromas of many essential oils, such as the lemon-like scent associated with certain plant species. researchgate.netscispace.com The isolation and structural elucidation of compounds like this compound from natural sources are fundamental activities in pharmacognosy and phytochemistry. Research has focused on quantifying its enantiomeric ratio in different essential oils, which can vary depending on the plant's origin and processing. For instance, citronella oil from Cymbopogon winterianus has been shown to contain a high enantiomeric excess of the (R)-(+)-enantiomer. researchgate.net

From an organic chemistry perspective, this compound is a valuable chiral precursor for the synthesis of more complex molecules. taltech.ee The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, while the existing stereocenter provides a strategic starting point for asymmetric synthesis, allowing for the construction of specific stereoisomers of target molecules. Its use as a starting material in the synthesis of intermediates for complex structures like 9,11-secosterols highlights its utility in multi-step synthetic strategies. taltech.ee

Table 1: Natural Occurrence and Enantiomeric Excess of this compound (R)-(+)-Citronellal

| Plant Source | Plant Family | Typical Enantiomeric Excess (ee) of (R)-enantiomer | Reference(s) |

|---|---|---|---|

| Cymbopogon winterianus (Java Citronella) | Poaceae | 88.21% | researchgate.netscispace.com |

| Corymbia citriodora (Lemon Eucalyptus) | Myrtaceae | High concentrations (70-80%) of citronellal (B1669106), predominantly (R) | scispace.comresearchgate.net |

Historical Trajectory of Research on Chiral Branched-Chain Aldehydes

The study of chiral molecules like this compound is built upon foundational discoveries in stereochemistry dating back over a century. nih.gov The recognition that molecules can exist as non-superimposable mirror images (enantiomers) and that these enantiomers can have different biological activities spurred the development of methods to synthesize and separate them. nih.gov

Research on branched-chain aldehydes, a class to which this compound belongs, has been driven by their importance as potent flavor and aroma compounds in many foods and natural products. nih.gov Initially, much of the research involved isolation from natural sources and characterization. However, the demand for enantiomerically pure compounds for applications in fragrances, pharmaceuticals, and as synthetic intermediates led to a focus on asymmetric synthesis.

The historical development in this area has seen a progression from reliance on chiral pool synthesis (using naturally occurring chiral molecules as starting materials) to the development of sophisticated catalytic asymmetric methods. Key milestones include the emergence of:

Chiral Auxiliaries: Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction.

Asymmetric Catalysis: Using small amounts of a chiral catalyst (often a metal complex with a chiral ligand) to generate large quantities of an enantiomerically enriched product.

Organocatalysis: The use of small, metal-free organic molecules as catalysts. This has become a powerful tool for the enantioselective synthesis of chiral aldehydes and their derivatives. researchgate.netresearchgate.net

Specifically for α-branched aldehydes, dynamic kinetic resolution has emerged as a powerful strategy. d-nb.info This process involves the rapid racemization of the starting aldehyde under the reaction conditions, allowing one enantiomer of the intermediate to react faster to form the desired product, theoretically enabling a 100% yield of a single enantiomer. d-nb.info Recent advancements include photochemical methods that use light to promote the isomerization of intermediates in organocatalytic systems, achieving high enantioselectivity in the deracemization of α-branched aldehydes. researchgate.net

Broad Academic Relevance and Interdisciplinary Research Areas

The study of this compound extends far beyond traditional chemistry, finding relevance in a variety of interdisciplinary fields. This broad applicability stems from its defined chemical structure and potent biological activity.

Biomedical and Pharmacological Research: The enantiomers of citronellal have been investigated for their biological activities. scielo.br Research indicates that (R)-(+)-citronellal possesses antifungal properties, for instance, against strains of Candida albicans. scielo.br Such studies are at the intersection of chemistry, biology, and medicine, aiming to identify new bioactive compounds from natural sources that could serve as leads for drug development. scielo.brresearchgate.net The anti-inflammatory and antioxidant capabilities of citronellal have also been noted, prompting further investigation into its mechanisms of action at a molecular level. researchgate.net

Chemical Ecology: In the field of chemical ecology, which studies the role of chemicals in the interactions of living organisms, this compound is of interest. Volatile organic compounds produced by plants play crucial roles in attracting pollinators, deterring herbivores, and communicating with other organisms. While not explicitly detailed for this specific compound in the provided context, related monoterpenoids are frequently studied as pheromones or allomones in insect species.

Materials Science and Synthesis: The drive to create new materials with novel properties, such as advanced optoelectronics or specialized polymers, often relies on the design and synthesis of unique molecular building blocks. ucsb.edu The principles of molecular design and synthesis used to create derivatives of this compound are central to this field. taltech.ee

Food Science and Sensory Science: As a key aroma compound, this compound is relevant to food chemistry and sensory science. nih.gov Research in this area investigates how volatile compounds contribute to the flavor and scent profiles of foods and beverages and how these can be controlled or enhanced through processing. nih.gov

The interdisciplinary nature of this research is often supported by collaborative environments that bring together chemists, biologists, engineers, and materials scientists to tackle complex scientific problems. ucsb.edu

Table 2: Interdisciplinary Research Applications of this compound

| Research Area | Specific Application/Focus of Study | Reference(s) |

|---|---|---|

| Biomedical Science | Investigation of antifungal activity against human pathogens like Candida albicans. | scielo.br |

| Study of anti-inflammatory and antioxidant properties. | researchgate.net | |

| Organic Synthesis | Use as a chiral starting material for complex molecule synthesis (e.g., 9,11-secosterols). | taltech.ee |

| Flavor & Fragrance | Use as a flavoring agent and as a key component in fragrance compositions due to its characteristic odor. | scispace.comnih.gov |

| Chemical Ecology | Potential role as an insect pheromone or allomone (as part of a broader class of monoterpenoids). | |

Structure

3D Structure

特性

IUPAC Name |

(3R)-3,7-dimethyloctanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h8-10H,4-7H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSIFMPORANABL-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3r 3,7 Dimethyloctanal

Enantioselective Synthesis Routes to the (3R) Isomer

The primary challenge in the synthesis of (3R)-3,7-dimethyloctanal lies in the stereoselective construction of the chiral center. Several strategies have been developed to achieve this, broadly categorized into chiral pool approaches, asymmetric catalysis, and stereocontrolled functionalization reactions.

Chiral Pool Approaches and Derivations

The use of readily available chiral molecules from nature, known as the chiral pool, provides a convenient and often efficient entry into enantiomerically pure compounds. For the synthesis of this compound, precursors such as (R)-citronellal, which already possesses the desired stereochemistry at the prospective C3 position, are logical starting points. The synthesis can be achieved through the selective hydrogenation of the double bond in (R)-citronellal.

Another notable chiral pool starting material is (+)-pulegone, a naturally occurring monoterpene. A synthetic sequence starting from (+)-pulegone has been utilized to produce (3R)-(+)-3,7-dimethyloctanoic acid. This acid can then be converted to the target aldehyde, this compound, through a reduction of the carboxylic acid to the corresponding alcohol, followed by a controlled oxidation. While specific literature detailing a direct conversion from citronellic acid or menthone to this compound is not abundant, the structural similarities suggest their potential as viable chiral precursors through multi-step synthetic sequences involving functional group transformations and stereocenter preservation.

Asymmetric Catalysis in Aldehyde Synthesis

Asymmetric catalysis offers a powerful alternative to chiral pool methods, enabling the creation of the desired stereocenter from achiral or prochiral precursors. A key strategy for accessing this compound involves the asymmetric hydrogenation of citral (B94496) (a mixture of geranial and neral). This approach hinges on the use of a chiral catalyst that can selectively reduce the C=C double bond at the 2,3-position of citral to first yield (R)-citronellal with high enantiomeric excess.

Subsequent selective hydrogenation of the remaining C=C double bond in (R)-citronellal, without reducing the aldehyde functionality, is a critical step. This transformation can be achieved using specific catalytic systems, such as palladium nanoparticles under controlled conditions, which favor the reduction of the carbon-carbon double bond over the carbonyl group. The presence of additives like potassium hydroxide (B78521) has been shown to be crucial in controlling the selectivity of this hydrogenation.

| Catalyst System | Substrate | Product | Key Features |

| Chiral Rhodium Complexes | Citral | (R)-Citronellal | High enantioselectivity in the initial asymmetric hydrogenation. |

| Palladium Nanoparticles | (R)-Citronellal | This compound | Selective hydrogenation of the C=C bond in the presence of an aldehyde. |

| Nickel on Zeolite | Citronellal (B1669106) | 3,7-Dimethyloctanol | Further reduction to the alcohol is possible under certain conditions. researchgate.net |

Stereocontrolled Functionalization Reactions

The direct introduction of the stereocenter at the C3 position through stereocontrolled functionalization reactions represents another synthetic avenue. While specific examples for the direct synthesis of this compound are not extensively documented, general methodologies in asymmetric synthesis are applicable. Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective functionalization of aldehydes and ketones. A plausible, though not explicitly reported, strategy could involve the asymmetric conjugate addition of a methyl group equivalent to an appropriate α,β-unsaturated aldehyde precursor using a chiral catalyst.

Total Synthesis Approaches to Complex Molecules Incorporating the this compound Moiety

The this compound structural unit is found in a number of complex natural products. One notable example is in the synthesis of viaticene A, an unusual tetraterpene. The synthesis of a key fragment of viaticene A, (3R,3'R)-(3,7-dimethyloctyl)heptane-2,6-dione, utilizes a building block derived from this compound. This highlights the importance of having efficient synthetic routes to this chiral aldehyde for the construction of more complex molecular architectures. The synthetic strategies employed in such total syntheses often rely on the reliable and stereocontrolled formation of the (3R)-3,7-dimethyloctyl side chain, which originates from the aldehyde.

Chemoenzymatic Synthesis and Biocatalytic Transformations

The synergy between chemical and enzymatic transformations, known as chemoenzymatic synthesis, offers a green and highly selective approach to chiral molecules. Biocatalysis, in particular, has proven to be highly effective for the synthesis of chiral precursors to this compound.

A prominent example is the biocatalytic reduction of citral to (R)-citronellal. This reaction can be carried out using whole-cell biocatalysts or isolated enzymes, such as ene-reductases. These enzymatic systems can exhibit high enantioselectivity, providing (R)-citronellal in high optical purity. This enantiomerically enriched intermediate can then be subjected to a chemical catalytic hydrogenation step, as described in section 2.1.2, to yield the final this compound. This combination of a highly selective biological step with a robust chemical transformation exemplifies a powerful chemoenzymatic strategy. Furthermore, biocatalytic deracemization methods present a potential, though less explored, route to obtaining the desired (R)-enantiomer from a racemic mixture of citronellal. rsc.org

Stereochemical Aspects and Chiral Recognition of 3r 3,7 Dimethyloctanal

Importance of Absolute Configuration at the C-3 Chiral Center

The absolute configuration of a chiral molecule dictates its three-dimensional spatial arrangement, which is fundamental to its interaction with other chiral systems, such as biological receptors or chiral catalysts. Enantiomers, while having identical physical properties like boiling point and density, can exhibit profoundly different biological activities. This is because enzymes and receptors are themselves chiral, leading to diastereomeric interactions with different enantiomers that can vary significantly in energy and binding affinity.

In the fragrance and flavor industry, the stereochemistry of a molecule is paramount as the olfactory receptors in the human nose are highly sensitive to the spatial arrangement of atoms. Different enantiomers of the same compound can elicit distinct scent profiles or vary in their perceived intensity. For example, the well-known chiral molecule carvone is perceived as spearmint in its (R)-form and caraway in its (S)-form. While specific data comparing the olfactory profiles of (R)- and (S)-3,7-dimethyloctanal are not extensively detailed in readily available literature, the principles of chiral recognition in olfaction strongly suggest that the two enantiomers would likely possess different odor characteristics or potencies. The (3R)-configuration is often the target in stereoselective syntheses, indicating its importance for specific fragrance applications.

The absolute configuration is also crucial in chemical synthesis, where (3R)-3,7-dimethyloctanal can serve as a chiral building block for the construction of more complex molecules, such as certain vitamins or other natural products. The defined stereochemistry at the C-3 position is transferred through subsequent reaction steps, ensuring the stereochemical integrity of the final product.

Impact of Stereoisomerism on Chemical Reactivity and Transformations

The stereocenter at the C-3 position of 3,7-dimethyloctanal (B3032866) influences its chemical reactivity, particularly in asymmetric reactions where new stereocenters are formed. When a chiral molecule reacts with an achiral reagent, the pre-existing stereocenter can direct the approach of the reagent, leading to a preferential formation of one diastereomer over another. This phenomenon is known as diastereoselectivity.

For instance, in nucleophilic additions to the carbonyl group of this compound, the chiral center at C-3 can sterically hinder one face of the planar carbonyl group more than the other. This directs the incoming nucleophile to the less hindered face, resulting in a diastereomeric excess of one of the possible alcohol products. This principle is a cornerstone of stereocontrolled synthesis.

Furthermore, the reactivity of enantiomers can differ significantly when they interact with a chiral catalyst or reagent. This is the basis for processes like kinetic resolution, where one enantiomer in a racemic mixture reacts faster than the other with a chiral reagent, allowing for their separation. Biocatalytic methods, which employ enzymes, are particularly sensitive to stereoisomerism. For example, the enzymatic reduction of a racemic mixture of 3,7-dimethyloctanal using alcohol dehydrogenases (ADHs) can produce the corresponding alcohol with high enantiomeric excess, as the enzyme selectively recognizes and reduces one enantiomer over the other.

Stereoselective Derivatization and Analog Preparation

Stereoselective derivatization is a key strategy used for both the synthesis of new chemical entities and for the analytical determination of enantiomeric purity. In this process, a chiral molecule is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like gas chromatography or HPLC. For an aldehyde like this compound, derivatization could involve reaction with a chiral amine to form diastereomeric imines or with a chiral hydrazine to form diastereomeric hydrazones.

The preparation of chiral analogs of this compound is important for structure-activity relationship studies and for developing new fragrance ingredients. Key analogs include the corresponding alcohol and acid, as well as derivatives with modified functional groups.

(3R)-3,7-Dimethyloctan-1-ol: This alcohol can be prepared by the stereoselective reduction of this compound. Using standard reducing agents like sodium borohydride would preserve the C-3 stereocenter. This alcohol is also a valuable chiral intermediate.

7-Hydroxy-3,7-dimethyloctanal: Also known as hydroxycitronellal (B85589), this analog introduces a hydroxyl group at the C-7 position. Its synthesis from precursors like citronellal (B1669106) involves hydration of a double bond, and controlling the stereochemistry can be a synthetic challenge.

7-Methoxy-3,7-dimethyloctanal: This analog can be prepared from hydroxycitronellal via methylation of the tertiary alcohol. Such modifications alter the polarity and scent profile of the molecule.

The synthesis of these analogs often relies on starting with a stereochemically pure precursor like (3R)-citronellal, which can be hydrogenated to yield this compound, thereby ensuring the desired absolute configuration at the C-3 center.

Analytical Techniques for Enantiomeric Purity Determination

Ensuring the stereochemical purity of this compound is critical for its application, especially in fragrances. Several analytical techniques are employed to determine the enantiomeric excess (e.e.) of a sample.

Enantioselective GC is a powerful and widely used technique for separating volatile enantiomers. nih.govresearchgate.net The method relies on the use of a chiral stationary phase (CSP) coated on the inside of a capillary column. gcms.czazom.com The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different thermodynamic stabilities. azom.com This difference in interaction strength leads to different retention times, allowing for their separation and quantification.

For fragrance compounds like 3,7-dimethyloctanal, the most common CSPs are derivatives of cyclodextrins. nih.govgcms.cz These cyclic oligosaccharides have a chiral cavity and can be functionalized to enhance their enantioselective recognition capabilities.

| Chiral Stationary Phase Type | Selector Principle | Common Applications |

|---|---|---|

| Derivatized Cyclodextrins | Inclusion complexation within the chiral cavity | Volatile compounds, flavors, fragrances, essential oils |

| Chirasil-Type Phases | Hydrogen bonding and dipole-dipole interactions with amino acid derivatives | Amino acids, alcohols, ketones |

| Metal Coordination Complexes | Coordination bonds with metal ions complexed with chiral ligands | Terpenes, various unsaturated compounds |

The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving baseline separation of the (R) and (S) enantiomers of 3,7-dimethyloctanal.

Chiral HPLC is another cornerstone technique for enantiomeric separation. It can be performed in two main ways: directly, using a chiral stationary phase (CSP), or indirectly, after derivatization.

Direct Chiral HPLC: This method uses a column packed with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose coated on a silica support, are among the most versatile and widely used. The enantiomers of the analyte interact with the chiral polymer through a combination of hydrogen bonds, dipole-dipole interactions, and inclusion phenomena, leading to different retention times.

Indirect Chiral HPLC: This approach involves converting the enantiomers into diastereomers by reacting the sample with an enantiomerically pure chiral derivatizing agent (CDA). The resulting diastereomers can then be separated on a standard, achiral HPLC column (e.g., C18 reverse-phase). sielc.com For an aldehyde, a common CDA would be a chiral primary amine, forming diastereomeric imines. This method is particularly useful when a suitable direct method is not available or when the analyte lacks a chromophore for UV detection, as the CDA can introduce one. orientjchem.org

While chromatographic methods are used to determine enantiomeric purity, spectroscopic techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are employed to determine the absolute configuration of a chiral molecule. These methods rely on the differential interaction of chiral molecules with polarized light. wikipedia.orgwikipedia.org

Applications As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products

The enantiomerically pure structure of (3r)-3,7-dimethyloctanal makes it an ideal starting material or intermediate for the total synthesis of various natural products, where precise stereochemical control is paramount.

The total synthesis of Vitamin E (α-tocopherol), a vital antioxidant, has been a significant endeavor in organic chemistry. In one of the enantioselective total syntheses of Vitamin E, this compound serves as a key chiral building block for the construction of the molecule's characteristic side chain. The synthesis involves an aldol (B89426) condensation reaction between a chiral chroman derivative and this compound. This reaction is followed by a sequence of transformations including a 1,2-addition, elimination of water, and hydrogenation to yield the final Vitamin E molecule. The use of this compound in this synthesis underscores its importance in introducing the correct stereochemistry in the side chain, which is crucial for the biological activity of Vitamin E.

Secosteroids, a class of steroids characterized by a broken ring in the steroid nucleus, and other steroid analogues are important targets in medicinal chemistry due to their diverse biological activities. The synthesis of these complex molecules often relies on the use of chiral building blocks to construct the intricate carbon skeleton with the correct stereochemistry. Chiral synthons, like this compound, which possess a defined stereocenter and a carbon backbone that can be elaborated, are valuable precursors in the de novo synthesis of steroids. The general strategy involves the assembly of the steroid side chain in a stereoselective manner starting from an appropriately substituted steroidal precursor, a concept known as a chiral pool synthesis. While a direct synthesis of a secosteroid from this compound is a specific application, the principle of using such chiral C10 building blocks is a fundamental approach in the broader field of steroid synthesis.

Didemnaketals are a class of marine natural products that have garnered interest due to their biological properties. The synthesis of analogues of these complex molecules is an active area of research. In the synthetic studies towards didemnaketal analogues, a key intermediate, (+)-(3R,5R,6R)-5,6-dihydroxy-3,7-dimethyl-octanal, has been constructed. This intermediate shares the same carbon backbone and the crucial stereocenter at the 3-position with this compound. The synthesis of this dihydroxy aldehyde intermediate highlights the utility of the 3,7-dimethyloctanal (B3032866) framework in providing the foundational structure for the elaboration into more complex and highly functionalized molecules like the didemnaketals.

Building Block in the Synthesis of Agrochemicals

The citronellal (B1669106) family of compounds, to which this compound belongs, serves as a starting point for the synthesis of various agrochemicals, particularly insect repellents. The development of effective and long-lasting insect repellents is crucial for public health. Research has focused on modifying the structure of natural repellents like citronellal to enhance their properties. For instance, hydroxylated cyclic acetals of citronellal have been synthesized to create derivatives with lower volatility and a weaker odor, leading to a longer protection time against mosquitoes. These synthetic modifications, starting from the basic citronellal structure, demonstrate the role of this class of compounds as building blocks for new and improved agrochemical products.

Intermediate in the Production of Fragrance and Flavor Molecules (focus on chemical synthesis, not sensory perception)

3,7-Dimethyloctanal and its derivatives are important components in the fragrance and flavor industry. The chemical synthesis of these molecules is a significant area of industrial organic chemistry. One of the most important derivatives is hydroxycitronellal (B85589) (7-hydroxy-3,7-dimethyloctanal), which is synthesized from citronellal. One synthetic route involves the hydration of the citronellal bisulfite adduct with sulfuric acid, followed by decomposition. Another approach is the hydration of citronellal enamines or imines, followed by hydrolysis. Furthermore, citronellol (B86348) can be hydrated to 3,7-dimethyloctane-1,7-diol, which is then dehydrogenated to produce hydroxycitronellal. These synthetic transformations highlight the role of the 3,7-dimethyloctanal skeleton as a precursor to a range of valuable fragrance and flavor molecules.

Below is a table summarizing some of the fragrance and flavor molecules derived from the 3,7-dimethyloctanal structural framework and their synthetic relationship.

| Compound Name | Starting Material | Key Transformation |

| Hydroxycitronellal | Citronellal | Hydration |

| 7-Methoxy-3,7-dimethyloctanal | Hydroxycitronellal | Methylation |

| 3,7-Dimethyloctan-1-ol | 3,7-Dimethyloctanal | Reduction |

Development of Novel Organic Reactions Using the Aldehyde Functionality

The aldehyde functionality in this compound makes it a substrate for a wide array of organic reactions. As an α-branched aldehyde, it presents unique challenges and opportunities in the development of new catalytic asymmetric reactions. The construction of quaternary carbon stereocenters, which are present in many complex natural products and pharmaceuticals, is a significant challenge in organic synthesis. The catalytic asymmetric α-functionalization of α-branched aldehydes, such as this compound, provides a direct route to such structures.

Recent advancements in organocatalysis and metal catalysis have led to the development of novel methods for the enantioselective α-functionalization of α-branched aldehydes. These methods include:

Enamine Catalysis: The formation of a transient enamine from the aldehyde allows for stereoselective reactions with various electrophiles.

Brønsted Base Catalysis: Bifunctional Brønsted base/H-bonding catalysts can activate α-branched aldehydes for asymmetric addition reactions.

Metal-Centered Catalysis: Transition metal catalysts have been employed for the stereocontrolled functionalization of these challenging substrates.

These cutting-edge catalytic methodologies, which have been developed and tested on substrates like α-branched aldehydes, demonstrate the ongoing importance of molecules like this compound in pushing the boundaries of synthetic organic chemistry.

The table below provides a summary of the types of novel organic reactions developed using α-branched aldehydes.

| Reaction Type | Catalysis Method | Key Feature |

| Asymmetric α-Alkylation | Organocatalysis/Metal Catalysis | Formation of a quaternary carbon center |

| Asymmetric α-Amination | Organocatalysis | Introduction of a nitrogen-containing group |

| Asymmetric α-Oxidation | Organocatalysis | Synthesis of chiral α-hydroxy aldehydes |

Computational and Theoretical Studies on 3r 3,7 Dimethyloctanal

Quantum Chemical Calculations and Molecular Conformation Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and flexibility of (3R)-3,7-dimethyloctanal. As a flexible, chain-type molecule, it can adopt numerous conformations, and its olfactory properties are believed to be linked to a specific "active conformer" that binds to an olfactory receptor. oup.com

Computational studies, such as those performed on its enantiomer, (3S)-3,7-dimethyloctanal, have explored its potential conformations through methods like molecular mechanics calculations. oup.com These analyses search for stable, low-energy structures. A key finding from such studies is the hypothesis that the active conformer for this type of molecule is not necessarily the most stable one in isolation but rather a compact, ring-like structure. This folded conformation is thought to be crucial for fitting into the binding pocket of a specific olfactory receptor. oup.com The stability and geometry of these various conformers are determined by solving the Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and electrostatic potential, which are all critical for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Olfactory Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of molecules with their biological activity—in this case, their odor. oup.com The premise of QSAR is that the structural or physicochemical properties of a molecule determine its activity, allowing for the prediction of a compound's odor based on its molecular descriptors.

For odorants like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) are particularly useful. CoMFA aligns a set of molecules and calculates their steric and electrostatic fields. oup.com By correlating these fields with a known activity (e.g., human olfactory detection threshold), a 3D model can be constructed that visualizes the regions where steric bulk or specific electrostatic charges increase or decrease the desired olfactory response. oup.com Such models suggest that for many odorants, steric features (size and shape) are often more critical than electrostatic properties in determining the interaction with olfactory receptors. oup.com

Understanding how this compound binds to olfactory receptors (ORs) is key to deciphering its odor code. The olfactory system uses a combinatorial approach, where one odorant can be recognized by multiple receptors, and one receptor can recognize multiple odorants. nih.govoup.com Computational studies aim to deorphanize these receptors by identifying their specific ligands. nih.gov

Since obtaining the crystal structures of ORs is notoriously difficult, researchers rely on homology modeling, often using the structure of bovine rhodopsin as a template. oup.com These models of ORs serve as the basis for docking studies where ligands like this compound are computationally placed into the receptor's binding pocket to predict the most favorable binding pose and affinity. Such studies help identify key amino acid residues that interact with the functional groups of the odorant, such as the aldehyde group in this compound. oup.com

The link between a molecule's conformation and its smell is a central theme in olfaction research. For flexible molecules like this compound, it is hypothesized that only one or a few of its many possible conformations are "olfactory active." oup.com Computational conformational analysis is used to identify these active conformers.

One approach involves searching for all low-energy conformers and then selecting a subset based on criteria believed to be relevant for receptor binding. For instance, studies on the closely related (3S)-3,7-dimethyloctanal have focused on stable and particularly compact conformers, proposing that a folded, ring-like shape is necessary for its characteristic odor. oup.com This suggests that the molecule must adopt a specific compact shape to effectively activate its corresponding olfactory receptor, and this conformational preference is a determining factor in its olfactory activity.

Molecular Docking and Dynamics Simulations for Receptor Interactions

To gain a more detailed and dynamic picture of the interaction between this compound and an olfactory receptor, researchers employ molecular docking followed by molecular dynamics (MD) simulations. Docking provides a static snapshot of the most likely binding pose, while MD simulations simulate the movements of the atoms over time, revealing the dynamic nature of the interaction. oup.com

For example, studies have been conducted on 3,7-dimethyloctanal (B3032866) (tetrahydrocitral) using a model of the rat olfactory receptor I7 (OR I7). After docking the ligand into the receptor's binding pocket, MD simulations of up to 200 picoseconds were performed. oup.com These simulations track the trajectory of the ligand within the binding site, showing how it interacts with different amino acid residues and how its conformation changes. Such simulations can reveal key binding determinants and potential activation pathways, showing, for instance, how the aldehyde group of the odorant might interact with specific residues like lysine (B10760008) within the receptor. oup.com

| Parameter | Description | Example Value/Condition |

|---|---|---|

| System | The molecular components included in the simulation. | Odorant (e.g., 3,7-dimethyloctanal), Olfactory Receptor Model (e.g., OR I7), Lipid Bilayer, Water Molecules, Ions |

| Force Field | A set of parameters used to calculate the potential energy of the system. | CHARMM, AMBER, GROMOS |

| Simulation Time | The duration of the simulated event. | Nanoseconds (ns) to Microseconds (µs) |

| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds (fs) |

| Ensemble | The statistical ensemble defining the thermodynamic conditions (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Temperature | The simulated temperature of the system. | 300 K (approx. human body temperature) |

Machine Learning and Chemoinformatics Applications in Predicting Chemical Behavior

Machine learning (ML) and chemoinformatics are increasingly used to predict the olfactory properties of molecules, representing a shift towards data-driven approaches. researchgate.netbohrium.com While specific ML models for this compound are not widely published, the methodologies are readily applicable. These techniques aim to solve the quantitative structure-odor relationship (QSOR) by learning from large datasets of molecules and their associated odor descriptors. arxiv.org

The general workflow involves:

Data Collection : Assembling a database of molecules with known odor profiles.

Feature Extraction : Converting molecular structures into numerical descriptors. These can range from simple properties like molecular weight to complex 2D or 3D structural fingerprints. oup.com

Model Training : Using ML algorithms—such as random forests, support vector machines, or deep neural networks—to learn the relationship between the molecular features and the odor labels (e.g., "fruity," "citrus"). researchgate.netplos.org

Prediction : Using the trained model to predict the odor character of new or untested molecules like this compound. sciencedaily.com

These models can predict various olfactory attributes, including odor character, intensity, and pleasantness. oup.com For a molecule like this compound, which is an aliphatic aldehyde, chemoinformatic approaches can leverage general rules—such as the tendency for aliphatic aldehydes of a certain chain length to have fruity smells—and refine them into highly accurate predictive models. nih.gov

| Machine Learning Model | Primary Application in Olfaction | Input Features | Predicted Output |

|---|---|---|---|

| Random Forest | Classification of odor categories (e.g., floral, woody). | Physicochemical properties, molecular fingerprints. | Odor descriptor labels. |

| Support Vector Machine (SVM) | Predicting odor intensity or pleasantness. | Topological indices, quantum chemical descriptors. | A continuous value for intensity/pleasantness. |

| Deep Neural Networks (DNN) | Complex structure-odor relationship mapping. | Raw molecular graphs or SMILES strings. | A vector of probabilities for multiple odor labels. |

| Graph Convolutional Networks (GCN) | Learning directly from the 2D graph structure of a molecule. | Molecular graph (atoms as nodes, bonds as edges). | Odor perception profile. |

Biological and Ecological Significance Non Clinical Focus

Presence and Biogenesis in Non-Human Biological Systems

While direct evidence for the widespread presence of (3R)-3,7-dimethyloctanal in its aldehyde form is limited in the available literature, the corresponding alcohol, (3R)-3,7-dimethyloctan-1-ol, has been identified as a significant component of preen gland waxes in certain seabirds. The preen gland, or uropygial gland, secretes a complex mixture of oils that birds spread on their feathers for maintenance, waterproofing, and antimicrobial protection.

The biogenesis of (3R)-3,7-dimethyloctan-1-ol in these avian systems is believed to follow general terpenoid biosynthesis pathways. The likely precursor for this C10 branched-chain alcohol is geranyl pyrophosphate (GPP), a key intermediate in the mevalonate (B85504) pathway. Through a series of enzymatic reactions involving reductases and isomerases, GPP is converted to citronellol (B86348), which is subsequently reduced to form 3,7-dimethyloctan-1-ol. The presence of the alcohol strongly suggests the transient or localized existence of the aldehyde, this compound, as its direct metabolic precursor, likely formed through the oxidation of the corresponding alcohol or the reduction of a carboxylic acid.

Table 1: Postulated Biogenetic Pathway of this compound in Avian Preen Glands

| Precursor/Intermediate | Key Conversion Step | Resulting Compound |

| Geranyl Pyrophosphate | Enzymatic Reduction/Isomerization | Citronellol |

| Citronellol | Saturation of Double Bond | (3R)-3,7-dimethyloctan-1-ol |

| (3R)-3,7-dimethyloctan-1-ol | Oxidation | This compound |

Role in Inter-Species Chemical Communication

Terpenoids, including aldehydes and alcohols, are pivotal in insect chemical communication, serving as pheromones that mediate behaviors such as mating, aggregation, and alarm signaling. nih.gov While specific research identifying this compound as an insect pheromone is not extensively documented, its structural characteristics are analogous to known insect semiochemicals.

Many insect pheromones are branched-chain aldehydes and alcohols, often derived from terpenoid precursors. researchgate.net For instance, geraniol (B1671447) and geranic acid, which share the same carbon skeleton as 3,7-dimethyloctanal (B3032866), have been identified as components of aggregation pheromones in certain weevil species. nih.gov The structural similarity suggests that this compound could act as a pheromone component or an analogue in some insect species, potentially influencing their behavior. Its volatility and specific stereochemistry are consistent with the properties of many insect pheromones, which rely on precise molecular structures for receptor binding and signal transduction. The synthesis of branched, unsaturated aldehydes has been a key step in the artificial production of some beetle pheromones. researchgate.net

Microbial Transformations and Biocatalysis involving this compound

The biotransformation of terpenoids by microorganisms is a well-established field, driven by the search for novel bioactive compounds and greener synthetic routes. nih.gov Although studies focusing specifically on this compound are not abundant, the microbial transformation of the closely related and more extensively studied compound, citronellal (B1669106), provides significant insight into the potential metabolic fate of this compound in microbial systems.

Various fungi and bacteria are capable of transforming citronellal into a range of products through reactions such as reduction, oxidation, and cyclization. These biotransformations are of commercial interest for the production of natural flavor and fragrance compounds. For example, numerous yeast and fungi species have been shown to reduce citronellal to its corresponding alcohol, citronellol. It is highly probable that this compound would undergo similar microbial reductions to yield (3R)-3,7-dimethyloctan-1-ol.

Furthermore, microbial oxidation could convert the aldehyde to the corresponding carboxylic acid, (3R)-3,7-dimethyloctanoic acid. The enzymatic machinery of microorganisms, particularly cytochrome P450 monooxygenases and alcohol/aldehyde dehydrogenases, is responsible for these transformations. Such biocatalytic processes offer a stereoselective and environmentally benign alternative to chemical synthesis.

Table 2: Potential Microbial Transformations of this compound Based on Analogue Studies

| Type of Transformation | Likely Product | Potential Microbial Genera |

| Reduction | (3R)-3,7-dimethyloctan-1-ol | Saccharomyces, Rhodotorula, Aspergillus |

| Oxidation | (3R)-3,7-dimethyloctanoic acid | Pseudomonas, Bacillus |

Investigation of Non-Specific Biological Activities in Model Organisms

Beyond its potential role in chemical signaling, this compound may exhibit other biological activities. The investigation of such non-specific effects in model organisms is crucial for understanding its broader ecological impact. While direct studies are limited, the known biological activities of similar aldehydes and terpenoids provide a basis for postulation.

In insects, volatile organic compounds can elicit a range of behavioral responses beyond pheromonal communication, including attraction or repulsion from food sources or oviposition sites. The behavioral responses of insects like the house fly (Musca domestica) to various chemical stimuli are well-documented and provide a model for testing the effects of compounds like this compound. mdpi.com Sublethal exposure to certain pesticides can alter insect behavior, including mobility and feeding, highlighting the sensitivity of insects to chemical cues. nih.gov

Furthermore, many terpenoids possess antimicrobial properties. It is plausible that this compound could exhibit growth-inhibitory effects against certain microorganisms. Studies on the effects of various antibacterial agents on the growth of freshwater microalgae, such as Pseudokirchneriella subcapitata, serve as a model for assessing the potential environmental impact of such compounds on non-target aquatic organisms.

Advanced Analytical Chemistry of 3r 3,7 Dimethyloctanal

Method Development for Trace Analysis and Quantification

Detecting and quantifying (3R)-3,7-dimethyloctanal in complex matrices, where it is often present in minute concentrations, requires highly sensitive and selective methods. Development typically involves meticulous sample preparation to isolate and concentrate the analyte, followed by advanced instrumental analysis.

Sample Preparation for Trace Analysis: A significant challenge in the analysis of aldehydes is their volatility and reactivity. nih.gov Solid-phase microextraction (SPME) is a powerful, solvent-free technique well-suited for extracting volatile compounds like this compound from various sample matrices (e.g., aqueous solutions, food headspace). nih.gov To enhance sensitivity and specificity, a derivatization step is commonly integrated into the method. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a frequently used reagent that reacts with the aldehyde group to form a stable oxime derivative. nih.govresearchgate.net This derivative is less volatile and exhibits excellent sensitivity for electron capture detection (ECD) or mass spectrometry (MS).

Method optimization is crucial for achieving low detection limits. Parameters such as SPME fiber coating, extraction temperature, and extraction time are systematically varied to maximize analyte recovery. nih.gov For instance, direct liquid-phase SPME of derivatized aldehydes often provides higher sensitivity compared to headspace extraction for many compounds. nih.gov

Quantitative Analysis: For accurate quantification, stable isotope-labeled internal standards are ideal but not always available. In their absence, a structurally similar compound not present in the sample can be used. Quantitative analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Calibration curves are constructed by analyzing a series of standards of known concentrations, allowing for the determination of the analyte's concentration in the unknown sample. LC-MS/MS methods, often utilizing multiple reaction monitoring (MRM), offer exceptional selectivity and sensitivity, minimizing interference from the sample matrix. nih.govresearchgate.net

| Parameter | Condition | Rationale |

|---|---|---|

| Technique | Liquid-Phase SPME with Derivatization (D-L-SPME) | Provides high sensitivity for a broad range of aldehydes. nih.gov |

| Derivatization Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Forms stable, highly detectable oxime derivatives. researchgate.net |

| Extraction Temperature | ~80 °C | Optimized to balance derivatization reaction rate and analyte stability. nih.gov |

| Extraction Time | ~30 minutes | Allows for sufficient time to reach equilibrium between the sample and SPME fiber. nih.gov |

| Detection | GC-MS (Selected Ion Monitoring) | Offers high selectivity and sensitivity, with typical Limits of Detection (LODs) in the low µg/L to ng/L range. nih.govresearchgate.net |

Spectrometric Characterization for Structural Elucidation

Beyond simple identification, advanced spectrometric techniques are used to unequivocally confirm the molecular structure of this compound and differentiate it from isomers.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a chemical fingerprint. For aliphatic aldehydes, the molecular ion peak (M+) may be weak. miamioh.edu The fragmentation is governed by established pathways, including alpha-cleavage and McLafferty rearrangement. scribd.comlibretexts.org

Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For 3,7-dimethyloctanal (B3032866), this can result in the loss of a hydrogen radical (M-1) or the formyl radical (•CHO, M-29).

Beta-Cleavage: Cleavage of the bond beta to the carbonyl group can also occur.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. For 3,7-dimethyloctanal, this rearrangement would produce a characteristic ion at m/z 44, 58, or higher, depending on the specific γ-hydrogen transferred.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements of both the molecular ion and its fragment ions. This allows for the determination of the elemental composition of each ion, providing a much higher degree of confidence in the structural assignment compared to low-resolution MS.

| Fragmentation Pathway | Lost Fragment | Predicted Fragment Ion (m/z) | Significance |

|---|---|---|---|

| Molecular Ion | - | 156 | Represents the intact molecule; may be weak. miamioh.edu |

| α-Cleavage | •H | 155 | Common loss of the aldehydic hydrogen. libretexts.org |

| α-Cleavage | •CHO | 127 | Loss of the formyl group. libretexts.org |

| McLafferty Rearrangement | C₅H₁₀ (70) | 86 | Characteristic rearrangement involving γ-hydrogen transfer. |

| McLafferty Rearrangement | C₆H₁₂ (84) | 72 | Characteristic rearrangement involving γ-hydrogen transfer. |

| Side Chain Cleavage | •C₃H₇ (Isopropyl) | 113 | Loss of the isopropyl group at the 7-position. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic ¹H and ¹³C NMR can provide primary structural information, advanced 2D NMR techniques are necessary for unambiguous assignment of all signals, especially for confirming the connectivity around the chiral center. Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and more distant carbons, respectively. To confirm the enantiomeric purity or assign the absolute configuration, chiral derivatizing agents or chiral solvating agents are often used in NMR to induce chemical shift differences between the enantiomers.

Chromatographic Optimization for Isolation and Purification

The isolation of this compound in high purity, particularly its separation from the (3S)-enantiomer, requires optimized chromatographic methods. Chiral chromatography is the cornerstone of this process.

Chiral High-Performance Liquid Chromatography (HPLC): The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for this purpose. chromatographyonline.com Method optimization is a multi-parameter process:

Mobile Phase: In normal-phase mode (e.g., heptane/isopropanol), the ratio of the polar alcohol modifier is critical for adjusting retention and selectivity. In polar organic mode, solvents like acetonitrile (B52724) with acidic and basic additives are used. nih.gov The choice of solvent and additives can significantly impact the chiral recognition mechanism and even reverse the elution order of the enantiomers. chromatographyonline.com

Temperature: Temperature is a powerful but often overlooked parameter. Lowering the temperature typically increases chiral selectivity and improves resolution, as the weaker forces involved in chiral recognition become more effective. Conversely, increasing temperature can sometimes alter selectivity in beneficial ways. chromatographyonline.com

Flow Rate: Chiral separations often benefit from lower flow rates than standard analytical HPLC, as this can enhance efficiency and resolution.

Preparative HPLC: Once an effective analytical separation is developed, it can be scaled up to preparative HPLC for the isolation of larger quantities. labcompare.comnih.gov This involves using columns with larger internal diameters and particle sizes. The goal is to maximize throughput (the amount of purified product per unit time) while maintaining the required purity. This requires careful optimization of sample loading and fraction collection parameters. warwick.ac.uk

| Parameter | Variables | Effect on Separation |

|---|---|---|

| Stationary Phase (CSP) | Polysaccharide type (Cellulose vs. Amylose), derivatization | Primary determinant of chiral recognition and selectivity. chromatographyonline.com |

| Mobile Phase Mode | Normal-Phase, Polar Organic, Reversed-Phase | Influences analyte-CSP interactions and solubility. |

| Solvent Composition | Ratio of strong/weak solvents (e.g., Heptane/IPA) | Adjusts retention time and can fine-tune selectivity. chromatographyonline.com |

| Additives | Acids (e.g., Formic Acid) or Bases (e.g., Triethylamine) | Can improve peak shape and significantly alter selectivity. nih.gov |

| Temperature | Column oven temperature (e.g., 5 °C to 50 °C) | Affects thermodynamics of interaction, influencing resolution and elution order. chromatographyonline.com |

Interfacing Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is ideally suited for GC-MS analysis. For enantiomeric separation, a chiral capillary column containing a cyclodextrin-based stationary phase is employed. gcms.czmdpi.com This allows for the separation of the (3R) and (3S) enantiomers in the chromatographic dimension before they are introduced into the mass spectrometer for detection and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): Direct analysis of underivatized aldehydes by LC-MS can be challenging due to their poor ionization efficiency in common sources like electrospray ionization (ESI). Therefore, derivatization strategies, as discussed in section 7.1 (e.g., using DNPH or PFBHA), are often employed to create derivatives with enhanced ionization properties and better retention in reversed-phase LC systems. nih.govresearchgate.net LC-tandem MS (LC-MS/MS) provides another layer of selectivity, making it a robust tool for quantification in highly complex matrices. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): For extremely complex samples like essential oils, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) offers unparalleled separation power. gcms.czresearchgate.netnih.gov In this technique, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column. This spreads the components over a two-dimensional plane, resolving compounds that would co-elute in a single-dimension separation. mdpi.com The high data acquisition speed of TOF-MS is necessary to capture the very narrow peaks produced by GCxGC, providing high-quality mass spectra for confident identification. gcms.cz

| Technique | Primary Application | Advantages | Considerations |

|---|---|---|---|

| Chiral GC-MS | Enantiomeric separation and quantification of volatiles. | High resolution for enantiomers, direct analysis without derivatization. gcms.cz | Requires thermally stable analytes. |

| LC-MS/MS | Quantification in complex biological or food matrices. | High sensitivity and selectivity (MRM), suitable for less volatile compounds. nih.gov | Often requires derivatization for aldehydes to improve ionization and retention. researchgate.net |

| GCxGC-TOFMS | Analysis of highly complex volatile mixtures (e.g., essential oils). | Vastly superior peak capacity and resolution, enhanced identification confidence. gcms.czmdpi.com | Complex data processing, specialized instrumentation. |

Environmental Research and Green Chemistry Perspectives

Environmental Fate and Degradation Pathways in Different Media (research gaps)

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including air, water, and soil. For (3r)-3,7-dimethyloctanal, a comprehensive understanding of its environmental behavior is crucial for assessing its ecological impact.

Predicted Environmental Fate of 3,7-Dimethyloctanal (B3032866)

Data from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard for the generic compound 3,7-dimethyloctanal provides valuable insights into its likely environmental behavior. It is important to note that this data does not differentiate between stereoisomers.

| Property | Predicted Value | Unit |

| Ready Biodegradability | 1.00 (Readily biodegradable) | Binary (0/1) |

| Soil Adsorption Coefficient (Koc) | 123 | L/kg |

| Fish Biotransformation Half-Life (Km) | 1.32 | days |

| Atmospheric Hydroxylation Rate | 2.45e-11 | cm³/molecule·sec |

| Biodegradation Half-Life | 5.01 | days |

| Bioconcentration Factor | 166 | L/kg |

The high ready biodegradability score suggests that 3,7-dimethyloctanal is likely to be broken down by microorganisms in the environment. epa.gov The soil adsorption coefficient (Koc) indicates moderate mobility in soil, suggesting it is not strongly bound to soil particles and may have some potential to leach into groundwater. epa.gov The bioconcentration factor suggests a moderate potential for accumulation in aquatic organisms. epa.gov In the atmosphere, the hydroxylation rate indicates that it will likely be degraded through reactions with hydroxyl radicals. epa.gov

Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, inferences can be drawn from related compounds. The primary degradation route in the environment is expected to be microbial oxidation. For instance, studies on the biodegradation of citronellal (B1669106), a structurally similar monoterpenoid aldehyde, by soil bacteria such as Pseudomonas species, show a common pathway involving the oxidation of the aldehyde group to a carboxylic acid. beilstein-journals.orgnih.gov This is followed by further degradation of the carbon skeleton. beilstein-journals.org

In Soil and Water: Microbial communities are expected to be the primary drivers of degradation. The aldehyde functional group is susceptible to oxidation to 3,7-dimethyloctanoic acid. Subsequent degradation would likely proceed through beta-oxidation, breaking down the carbon chain.

In the Atmosphere: As a volatile organic compound (VOC), this compound will participate in atmospheric photochemistry. beilstein-journals.org The primary degradation mechanism is likely to be reaction with hydroxyl (•OH) radicals, leading to the formation of various oxidation products. epa.gov The specific nature and environmental impact of these atmospheric degradation products are not well-documented.

Research Gaps

A significant research gap exists in understanding the stereospecific environmental fate of this compound. The environmental behavior and toxicity of chiral compounds can differ between enantiomers. scentspiracy.comperfumerycongress.com However, most environmental studies on related compounds have been conducted on racemic mixtures. Therefore, it is largely unknown whether the (3r)-enantiomer has a different degradation rate, pathway, or ecotoxicity profile compared to its (3s)-counterpart. This lack of enantiomer-specific data represents a critical knowledge gap in the environmental risk assessment of this fragrance ingredient. scentspiracy.comucsf.edu Further research is needed to elucidate the specific microbial degradation pathways and the identity of the resulting metabolites for the (3r)-isomer in various environmental matrices. Additionally, the atmospheric degradation products of this compound and their potential environmental impacts remain to be investigated.

Sustainable Synthesis Approaches and Process Intensification

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For this compound, this involves exploring more sustainable synthesis routes and intensifying production processes to improve efficiency and reduce environmental impact.

Green Synthesis of (R)-Citronellal as a Precursor

This compound is closely related to (R)-citronellal, which can be a key precursor. Green chemistry approaches to the synthesis of (R)-citronellal are therefore highly relevant. One example is the use of safer and more environmentally friendly reducing agents. A greener organic chemistry experiment has been developed for the reduction of citronellal to citronellol (B86348) using poly(methylhydro)siloxane (PMHS), which is a safer alternative to traditional metal hydride reagents like sodium borohydride. semanticscholar.orgrsc.org

Another promising avenue is the use of biocatalysis. Enzymatic approaches offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. For instance, a bienzymatic cascade using a copper radical oxidase and an ene reductase has been developed for the synthesis of (R)-citronellal from geraniol (B1671447). google.com Chemo-enzymatic one-pot cascades have also been explored for the synthesis of fragrance and flavor aldehydes, demonstrating the potential for more sustainable production methods. perfumerycongress.com

Process Intensification in Fragrance Synthesis

Process intensification involves the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. frontiersin.orgresearchgate.net In the fragrance industry, flow chemistry is emerging as a key technology for sustainable manufacturing. beilstein-journals.org Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, better reaction control, and the potential for safer operation at elevated temperatures and pressures. epa.gov These features can lead to higher yields, reduced reaction times, and minimized byproduct formation. beilstein-journals.org The synthesis of fragrance aldehydes, in particular, can benefit from flow chemistry to control exothermic reactions and improve selectivity. beilstein-journals.org

Biodegradation Studies in Environmental Matrices

While the EPA data suggests that 3,7-dimethyloctanal is readily biodegradable, specific studies on the biodegradation of the (3r)-enantiomer in different environmental matrices are limited. However, research on related compounds provides valuable insights.

A study on the degradation of citronellol, the corresponding alcohol of citronellal, in river and soil environments demonstrated its impact on non-target organisms. nih.gov The study found that citronellol affected the growth and metabolism of both river and soil bacterial populations. nih.gov This suggests that while this compound is likely biodegradable, its presence in the environment could still have transient effects on microbial communities.

Research on the biodegradation of citronellal by a soil bacterium, Pseudomonas mendocina, showed that this strain could efficiently use citronellal as a sole carbon source. beilstein-journals.orgnih.gov The proposed catabolic pathway involves the oxidation of citronellal to citronellic acid, followed by further metabolism. beilstein-journals.org It is highly probable that this compound would undergo a similar initial oxidation step in the presence of competent microorganisms in soil and water.

The lack of specific biodegradation data for this compound in various environmental matrices, such as soil, sediment, and water under both aerobic and anaerobic conditions, represents a significant data gap. Further studies are needed to determine the biodegradation rates, identify the key microorganisms involved, and characterize the degradation products under environmentally relevant conditions.

Life Cycle Assessment of Production Methods

Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacturing, use, and end-of-life. rsc.orgfreeyourself.com A comprehensive LCA for the production of this compound is not currently available in the public domain.

However, the general environmental impact of the fragrance industry is receiving increasing attention. nih.govyoutube.com The production of fragrance ingredients can be resource-intensive, requiring energy, water, and raw materials, and can generate waste. nih.gov The sourcing of raw materials, whether from petrochemicals or natural sources, has associated environmental footprints.

An LCA of this compound production would need to consider the following stages:

Raw Material Acquisition: The environmental impact would depend on the starting material, for example, the cultivation and extraction of essential oils to obtain precursors like geraniol or citronellal, or the synthesis of these precursors from petrochemical feedstocks.

Chemical Synthesis: This stage would involve assessing the energy consumption, solvent use, catalyst efficiency, and waste generation of the specific chemical reactions used to produce this compound.

Purification: The energy and materials used in distillation or other purification processes would also be factored in.

Transportation: The environmental cost of transporting raw materials and the final product would be included.

The absence of a specific LCA for this compound highlights a research need. Such an assessment would be invaluable for identifying environmental hotspots in its production chain and for guiding the development of more sustainable manufacturing processes.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and selective synthetic methods for chiral molecules like (3r)-3,7-dimethyloctanal is a cornerstone of future research. sciencedaily.comeurekalert.org A key focus is on asymmetric synthesis, which aims to produce a specific enantiomer, a critical factor in fields like pharmaceuticals and fragrances where different enantiomers can have vastly different biological activities. sciencedaily.comeurekalert.org

Emerging strategies are moving beyond traditional methods to embrace innovative catalytic systems. Researchers are designing hybrid catalysis systems, for instance, combining a copper catalyst with a palladium catalyst in a single flask to maintain chirality through multi-step processes. sciencedaily.comeurekalert.org Newly designed chiral N-heterocyclic carbenes are also proving effective as ligands for these metal catalysts, playing a crucial role in catalytic activity and enantioselectivity. sciencedaily.comeurekalert.org

Furthermore, the field of organocatalysis, which uses small organic molecules as catalysts, is expanding. Chiral aldehyde catalysis, using catalysts like those derived from BINOL, is a significant area of development. nih.govacs.org These systems can activate primary amines for asymmetric functionalization, providing efficient routes to complex chiral molecules. acs.org Dual-catalytic systems, which might combine a chiral aldehyde with a transition metal like nickel, are also showing promise for creating highly efficient and stereoselective transformations. acs.orgresearchgate.net

Table 1: Emerging Catalytic Systems for Chiral Aldehyde Synthesis

| Catalytic System Type | Key Components | Advantages | Research Focus |

|---|---|---|---|

| Hybrid Metal Catalysis | Copper and Palladium catalysts, Chiral N-heterocyclic carbene ligands. sciencedaily.comeurekalert.org | One-flask synthesis, maintains chirality through multiple steps. sciencedaily.comeurekalert.org | Designing more efficient hybrid systems and novel ligands. |

| Chiral Aldehyde Organocatalysis | BINOL-derived aldehyde catalysts, Lewis acids (e.g., ZnCl2). nih.govresearchgate.net | Metal-free, mimics biological processes, high stereocontrol. nih.govrsc.org | Broadening substrate scope, reducing catalyst loading. nih.gov |

| Dual Catalysis | Chiral Aldehyde + Transition Metal (e.g., Nickel). acs.orgresearchgate.net | Powerful activation, high stereoselective control. researchgate.net | Exploring new metal/organocatalyst combinations for novel reactions. acs.org |

Advanced Applications in Materials Science and Polymer Chemistry

The inherent chirality of this compound opens up potential applications in advanced materials science. chiralpedia.com Chirality is a key property in designing materials with specific optical, electronic, and mechanical properties because the "handedness" of the molecules influences how they interact with light and other molecules. chiralpedia.commsleelab.org

Future research could explore the incorporation of this compound as a chiral building block in the synthesis of novel polymers and liquid crystals. chiralpedia.com In optics, such chiral materials are used to create circularly polarized light, which is essential for advanced display technologies. chiralpedia.com In electronics and photonics, chiral materials can enhance device performance by enabling more efficient light manipulation and signal processing. chiralpedia.com For example, chiral perovskite semiconductors are being investigated for new types of transistors that could lead to electronics with lower energy consumption. yale.edu

The aldehyde functional group also offers a reactive handle for grafting the molecule onto surfaces or integrating it into polymer backbones, potentially creating chiral interfaces. Such interfaces are an emerging area of study with applications in enantioselective separation, where a surface preferentially interacts with one enantiomer over another, and in chiral sensing. chiralpedia.com

Deeper Understanding of Structure-Function Relationships at the Molecular and Supramolecular Levels

A fundamental understanding of how the specific three-dimensional structure of this compound dictates its function is crucial for its targeted application. At the molecular level, the reactivity of the aldehyde is dominated by the partially positively charged carbonyl carbon, making it a target for nucleophilic attack. fiveable.me Future research will likely involve detailed computational and experimental studies to map these interactions precisely. researchgate.net

Computational chemistry and molecular modeling can provide deep insights into the structure of chiral molecules and their interactions with other molecules, helping to elucidate mechanisms of chiral recognition. researchgate.net Combining these computational methods with experimental techniques like 2D NOESY NMR spectroscopy can validate and refine molecular models, explaining, for instance, how and why chiral separations occur on specific stationary phases. researchgate.net

At the supramolecular level, research is beginning to explore how aliphatic aldehydes can be encapsulated within larger host molecules, such as supramolecular cages. chemistryworld.com This encapsulation can alter the aldehyde's reactivity; for example, computational analysis has shown that encapsulation can stabilize intermediates, making the carbonyl group easier to reduce. chemistryworld.com Investigating how the chiral nature of this compound influences its behavior within such confined environments could lead to new catalytic systems or controlled release applications.

Addressing Research Gaps in Environmental Behavior and Long-Term Ecological Impact

As a fragrance ingredient, this compound is released into the environment, making its ecological fate a significant area for research. nih.govresearchgate.net Fragrance compounds are volatile organic compounds (VOCs) that can contribute to air pollution. dergipark.org.trenvynature.org In the atmosphere, they can react with ozone to form secondary pollutants like formaldehyde (B43269) and ultrafine particles, which have implications for air quality and health. dergipark.org.tr

A major research gap is the comprehensive understanding of the biodegradation pathways of this compound in soil and water. While studies on the related compound citronellal (B1669106) indicate that biodegradation is an important environmental fate process, more specific research is needed for the saturated aldehyde. nih.govresearchgate.net Identifying the microorganisms and enzymes responsible for its degradation and the resulting breakdown products is essential.

Furthermore, the potential for bioaccumulation and ecotoxicity in aquatic ecosystems requires more thorough investigation. researchgate.net Synthetic musk compounds, another class of fragrance ingredients, are known to be persistent in the environment and can accumulate in the fatty tissues of aquatic organisms. researchgate.net Long-term studies are needed to determine if this compound and its metabolites exhibit similar persistence or cause chronic effects in wildlife. researchgate.netenvynature.org

Table 2: Research Priorities for the Environmental Impact of this compound

| Research Area | Key Questions | Importance |

|---|---|---|

| Atmospheric Chemistry | What are the reaction rates with atmospheric oxidants (e.g., ozone, OH radicals)? What are the identities and yields of secondary pollutants? dergipark.org.tr | To accurately model its impact on air quality and smog formation. |

| Biodegradation | What are the primary degradation pathways in soil and aquatic environments? Which microbial species are involved? nih.govresearchgate.net | To understand its persistence and fate in different environmental compartments. |

| Ecotoxicology | What is its potential for bioaccumulation in aquatic organisms? What are the long-term effects on sensitive species? researchgate.net | To assess the risk to aquatic ecosystems and wildlife. |

| Wastewater Treatment | How efficiently is it removed by current wastewater treatment processes? researchgate.net | To determine its potential for release into surface waters. |

Integration with Artificial Intelligence for Predictive Chemical Design

Predict Olfactory Properties: Generate predictions of its scent profile and intensity based on its molecular structure. youtube.com

Optimize Formulations: Suggest novel combinations with other fragrance ingredients to achieve a target scent profile while also predicting technical performance aspects like stability. github.io

Discover Sustainable Alternatives: Identify potential bio-based precursors or more sustainable synthetic routes by analyzing reaction databases and predicting outcomes. inuaai.com

Q & A

Q. What are the established synthetic routes for (3R)-3,7-dimethyloctanal, and what methodological considerations ensure enantiomeric purity?

this compound is synthesized via hydrogenation of (R)-(+)-citronellal, followed by acetal formation and dehydrohalogenation. Key steps include:

- Catalytic hydrogenation : Citronellal’s double bond is hydrogenated using palladium-based catalysts under atmospheric pressure to yield the saturated aldehyde. Over-hydrogenation must be avoided to prevent byproducts like menthol .

- Acetal protection : Reaction with 2-chloroethanol and p-toluenesulfonic acid in benzene under Dean-Stark conditions removes water, ensuring high conversion .

- Optical purity control : Use of chiral starting materials (e.g., 80% optically pure citronellal) and fractional distillation (b.p. 77–80°C/2.8 mm Hg) minimizes racemization .

Q. How is this compound purified and characterized in academic research?

- Purification : Distillation under reduced pressure (e.g., 1.3–3 mm Hg) separates the compound from impurities like unreacted diols or catalysts .

- Characterization :

- Elemental analysis : Confirms stoichiometry (e.g., C: 72.84% vs. 72.73% observed) .

- Optical rotation : Specific rotation measurements ([α]D²⁰ = +3.04° in chloroform) verify enantiomeric excess .

- Boiling point consistency : Narrow boiling ranges (e.g., 85.5–86.0°C/1.3 mm Hg) indicate purity .

Advanced Research Questions

Q. How do catalytic systems influence the selectivity of this compound formation during citral hydrogenation?